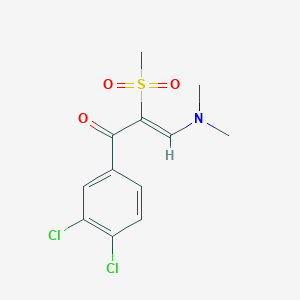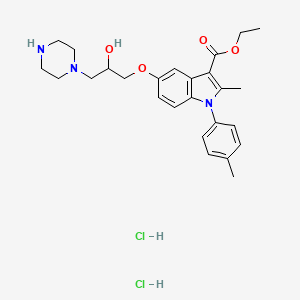
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol; hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This chemical compound is commonly referred to as TAE684, and it belongs to the class of kinase inhibitors. TAE684 has been found to have potential therapeutic applications in the treatment of cancer and other diseases.
Mécanisme D'action
TAE684 exerts its anti-cancer effects by inhibiting the activity of ALK, which is a key player in the growth and proliferation of cancer cells. ALK is a receptor tyrosine kinase that is commonly found in various types of cancer cells, including non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. TAE684 binds to the ATP-binding site of ALK, thereby blocking its activity and preventing the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
TAE684 has been found to have significant biochemical and physiological effects in cancer cells. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TAE684 has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
TAE684 has several advantages for lab experiments. It is a potent and selective inhibitor of ALK, making it a valuable tool for studying the role of ALK in cancer cells. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a valuable tool for studying drug resistance in cancer cells. However, TAE684 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not yet fully understood. Moreover, TAE684 has been found to have off-target effects on other kinases, which may complicate its use in lab experiments.
Orientations Futures
There are several future directions for the study of TAE684. One direction is to further investigate its potential therapeutic applications in the treatment of cancer. TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy. Moreover, TAE684 has been found to have off-target effects on other kinases, which may have therapeutic implications beyond its inhibition of ALK. Another direction is to further investigate its mechanism of action and its long-term effects and toxicity. TAE684 is a relatively new compound, and more research is needed to fully understand its effects on cancer cells and its potential as a therapeutic agent.
Méthodes De Synthèse
TAE684 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of TAE684 starts with the reaction of 4-(4-bromophenyl)pyridine with 2-methylimidazole to produce 4-(4-bromophenyl)-1H-imidazole. This intermediate product is then reacted with 2-azidoethanol to produce (1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol. Finally, the hydrochloride salt of TAE684 is obtained by reacting TAE684 with hydrochloric acid.
Applications De Recherche Scientifique
TAE684 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been found to be a potent inhibitor of anaplastic lymphoma kinase (ALK), which is a receptor tyrosine kinase that is commonly found in various types of cancer cells. TAE684 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of ALK. Moreover, TAE684 has been found to be effective against multiple drug-resistant cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(1S)-1-(2H-triazol-4-yl)ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c8-2-4(9)3-1-5-7-6-3;/h1,4,8-9H,2H2,(H,5,6,7);1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSVWUPCGRZFIQ-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NNN=C1[C@@H](CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-((3-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methylbenzo[d]thiazole](/img/structure/B2762462.png)

![3-allyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762466.png)





![N-(4,6-dimethylpyrimidin-2-yl)-4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2762479.png)
![N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2762480.png)
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)

![4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbonitrile](/img/structure/B2762484.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)